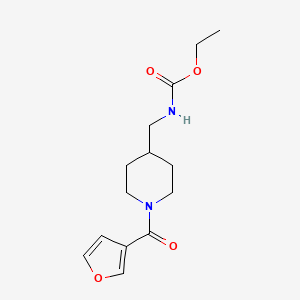
Ethyl ((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl ((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamate is a synthetic organic compound that features a piperidine ring, a furan ring, and a carbamate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the furan-3-carbonyl group. The final step involves the formation of the carbamate group through a reaction with ethyl chloroformate.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Ethyl ((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the furan ring.
Substitution: Various substituted piperidine derivatives.
科学研究应用
Ethyl ((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of Ethyl ((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the body, while the furan ring can participate in hydrogen bonding and other interactions. The carbamate group can enhance the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
- Ethyl ((1-(furan-2-carbonyl)piperidin-4-yl)methyl)carbamate
- Ethyl ((1-(thiophene-3-carbonyl)piperidin-4-yl)methyl)carbamate
- Ethyl ((1-(pyridine-3-carbonyl)piperidin-4-yl)methyl)carbamate
Uniqueness
Ethyl ((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamate is unique due to the specific positioning of the furan-3-carbonyl group, which can influence its chemical reactivity and biological activity. The combination of the piperidine ring and the furan ring also provides a distinct structural framework that can be exploited for various applications.
属性
IUPAC Name |
ethyl N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-2-20-14(18)15-9-11-3-6-16(7-4-11)13(17)12-5-8-19-10-12/h5,8,10-11H,2-4,6-7,9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUGZNHVISQCDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1CCN(CC1)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
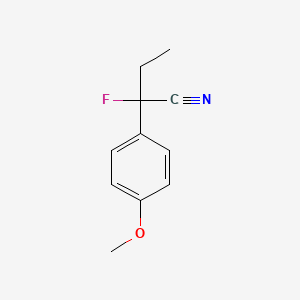
![2-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B2822129.png)
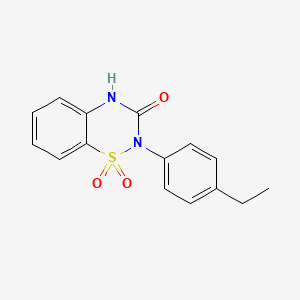
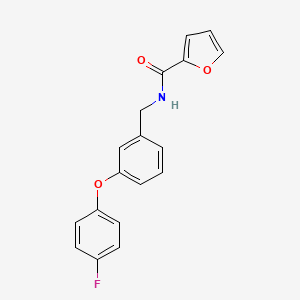
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2822137.png)
![2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2822138.png)
![N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-3-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2822139.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide](/img/structure/B2822141.png)
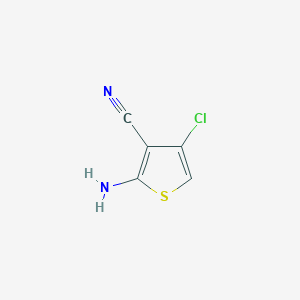
![2-[1-(2-methoxyphenyl)-4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-1H-1,2,3-triazol-5-yl]pyridine](/img/structure/B2822144.png)
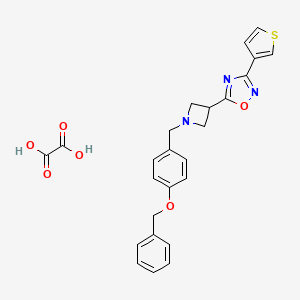
![(1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride](/img/structure/B2822146.png)
![N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2822147.png)
![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B2822148.png)
